1,3,6,8-Tetrabromo-dibenzofuran
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Overview
Description
1,3,6,8-Tetrabromo-dibenzofuran is a halogenated derivative of dibenzofuran, characterized by the presence of four bromine atoms at positions 1, 3, 6, and 8 on the dibenzofuran ring. This compound has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6,8-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1,3,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,3,6,8-Tetrabromo-dibenzofuran has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without bromine substitutions.
1,3,6,8-Tetrabromo-carbazole: A similar halogenated compound with a carbazole core.
1,3,6,8-Tetrabromo-anthracene: Another halogenated aromatic compound with a different core structure.
Uniqueness: 1,3,6,8-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
617707-77-4 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,6,8-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H |
InChI Key |
YWOWMNYICWCZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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